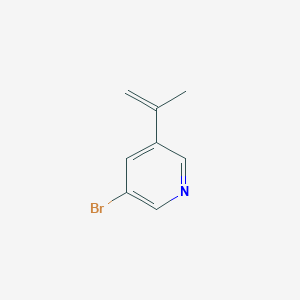
3-Bromo-5-(prop-1-en-2-yl)pyridine
Cat. No. B1343333
Key on ui cas rn:
40472-88-6
M. Wt: 198.06 g/mol
InChI Key: OOFYCJVNLMTQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08778972B2
Procedure details


To a solution of 2-(5-bromo-pyridin-3-yl)-propan-2-ol, prepared as described in Example 16a (200 mg, 0.93 mmol) in dichloromethane (8 mL) at 0° C. was added diisopropylethylamine (0.63 mL 3.7 mmol) followed by methanesulfonyl chloride (0.14 mL, 1.85 mmol). After 5 minutes the reaction was place at room temperature and stirred for an additional half hour. The reaction was quenched with saturated aqueous sodium bicarbonate, diluted with brine and ethyl acetate and the layers were separated. The aqueous layer was extracted two additional times with ethyl acetate, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 50%) to furnish 3-bromo-5-isopropenyl-pyridine; MS: (ES+) m/z 198.0 (M+H)+.

[Compound]
Name
Example 16a
Quantity
200 mg
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](O)([CH3:10])[CH3:9])[CH:5]=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.CS(Cl)(=O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([CH3:10])=[CH2:9])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)C(C)(C)O
|
Step Two
[Compound]
|
Name
|
Example 16a
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0.63 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
place at room temperature and stirred for an additional half hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated aqueous sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with brine and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted two additional times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 50%)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=C(C1)C(=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
